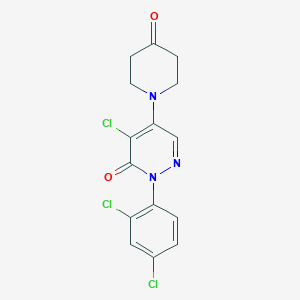

4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidin-1-yl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl3N3O2/c16-9-1-2-12(11(17)7-9)21-15(23)14(18)13(8-19-21)20-5-3-10(22)4-6-20/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQHIECFPZNULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=C(C(=O)N(N=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Chloro and Dichlorophenyl Groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the chloro and dichlorophenyl groups onto the pyridazinone ring.

Attachment of the Piperidino Group: The piperidino group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the pyridazinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chloro and dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Alcohol derivatives with reduced ketone groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro or dichlorophenyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic properties.

- Pharmacological Activity : Research indicates that 4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone may act as a pharmacophore targeting specific biological pathways. Studies have shown its efficacy against various cell lines, suggesting potential applications in cancer therapy and other diseases.

Case Study: Anticancer Properties

A study evaluated the compound's effects on cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound exhibited cytotoxic activity with an IC50 value of approximately 15 µM against HeLa cells. The mechanism involved apoptosis induction through mitochondrial dysfunction and reactive oxygen species generation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via ROS generation |

| A549 | TBD | TBD |

Biological Studies

In biological research, the compound is utilized to investigate its impact on cellular pathways.

- Cellular Assays : It is employed in various assays to elucidate its role in modulating enzyme activity and receptor interactions. The compound's structural characteristics facilitate binding to specific targets, which can lead to diverse biological outcomes.

Materials Science

The unique chemical structure of this compound positions it as a candidate for developing novel materials with specific properties.

- Electronic and Optical Properties : Research suggests that derivatives of pyridazinone can exhibit interesting electronic and optical characteristics, making them suitable for applications in organic electronics and photonics.

Industrial Applications

In industrial settings, this compound serves as an intermediate in synthesizing more complex organic molecules.

- Synthesis of Fine Chemicals : The compound can be utilized in the production of various fine chemicals due to its reactivity and ability to undergo multiple chemical transformations. This includes oxidation and reduction reactions that can yield valuable derivatives for further applications.

Mechanism of Action

The mechanism of action of 4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

2.1 Structural and Functional Group Analysis

2.2 Key Observations

Substituent Impact on Activity: The 2,4-dichlorophenyl group (common in the target compound and derivatives) is associated with enhanced lipophilicity and receptor binding, critical for antiparasitic/herbicidal activity . The 5-position is a hotspot for modulating solubility and target interaction. Chlorine at position 4 is conserved across most analogues, suggesting its role in stabilizing the aromatic ring or interacting with biological targets .

Synthetic Strategies: The target compound’s synthesis likely parallels methods for analogues, such as Friedel-Crafts reactions (for aryl groups) and nucleophilic substitutions (for piperidino introduction) . Alkylation at position 2 (e.g., using β-trifluoroethyl hydrazine) is a common step, though base-sensitive groups (e.g., β-trifluoroethyl) may require protective strategies .

Biological Implications: Herbicidal Activity: Derivatives with electron-withdrawing groups (e.g., CF₃ in 6706) exhibit potent inhibition of photosynthesis and chloroplast development, surpassing pyrazon’s efficacy . Cardiovascular Effects: Compounds like TZC-5665 and its metabolite M-2 demonstrate dual β-blocking and phosphodiesterase III inhibitory activity, highlighting the pyridazinone scaffold’s versatility . Antiparasitic Applications: Chlorinated pyridazinones in target arthropod parasites, likely via disruption of neuronal signaling .

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Bulky substituents (e.g., 2,4-dichlorophenyl) may slow metabolic degradation, as seen in 6706’s resistance to detoxification .

- Electronic Effects: The oxopiperidino group’s electron-withdrawing nature could influence ring electrophilicity, altering reactivity in biological systems compared to piperidino () or morpholino analogues .

Biological Activity

4-Chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone class. Its unique structure, characterized by a pyridazinone ring with chloro and dichlorophenyl substitutions, along with a piperidino group, has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H12Cl3N3O2

- Molecular Weight : 372.6 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C15H12Cl3N3O2 |

| Molecular Weight | 372.6 g/mol |

| CAS Number | 338413-79-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure facilitates binding to these targets, modulating their activity and influencing various biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that pyridazinone derivatives possess antimicrobial properties. The presence of halogen substitutions may enhance the compound's efficacy against bacterial strains.

- Anti-inflammatory Effects : Research suggests that compounds similar to this compound can inhibit inflammatory pathways, particularly through the modulation of NF-κB signaling and cytokine production in activated microglia .

- Neuroprotective Properties : In models of neuroinflammation, related compounds have demonstrated protective effects on dopaminergic neurons, indicating potential applications in neurodegenerative diseases such as Parkinson's disease .

Case Studies

Several studies have explored the biological effects of pyridazinone derivatives:

- Study on Neuroinflammation : A study investigated the anti-inflammatory mechanisms of a related compound in vitro and in vivo models of Parkinson's disease. The results indicated significant inhibition of proinflammatory cytokines and protection against neurotoxicity induced by MPTP .

- Antimicrobial Assessment : Another study evaluated the antimicrobial efficacy of various pyridazinones against clinical isolates of bacteria. The findings suggested that halogenated derivatives showed enhanced activity compared to non-halogenated analogs.

Q & A

Q. What synthetic methodologies are employed to prepare 4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone?

The compound is synthesized via a multi-step strategy involving Friedel-Crafts reactions, hydrazine hydrate treatment, and alkylation. For example, mucochloric acid undergoes a Friedel-Crafts reaction with 2,4-dichlorobenzene to form a dichlorophenylfuranone intermediate. Subsequent reaction with hydrazine hydrate eliminates hydrogen chloride, yielding an N-unsubstituted pyridazinone, which is then alkylated to introduce the 4-oxopiperidine substituent . Modifications to substituents (e.g., aryl groups) can be achieved by selecting alternative starting materials, such as 2,4-dichlorobenzoic acid derivatives .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are primary tools for structural elucidation. For instance, ¹H NMR can confirm the presence of the 4-oxopiperidine ring via characteristic proton signals for the piperidinyl group (~δ 2.5–3.5 ppm) and the carbonyl oxygen (δ ~170 ppm in ¹³C NMR). High-resolution MS validates molecular weight and fragmentation patterns .

Q. What is the primary biological or pesticidal activity associated with this compound?

Structurally related pyridazinones, such as pyridaben (a commercial acaricide), exhibit activity by inhibiting mitochondrial electron transport in pests. The 2,4-dichlorophenyl and 4-oxopiperidine substituents in this compound suggest potential bioactivity against mites or insects, though specific assays are required to confirm its mechanism .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,4-dichlorophenyl and 4-oxopiperidine substituents influence bioactivity?

The 2,4-dichlorophenyl group enhances lipophilicity and membrane permeability, while the 4-oxopiperidine moiety may act as a hydrogen-bond acceptor, influencing target binding. Computational studies (e.g., molecular docking) can model interactions with mitochondrial complex I, a known target for pyridazinone derivatives. Comparative assays with analogs lacking these substituents (e.g., unsubstituted phenyl or piperidine) are critical to validate structure-activity relationships (SAR) .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

Conflicting results may arise from variations in assay conditions (e.g., pH, solvent) or biological models. To address this:

Q. How can mechanistic studies elucidate the role of this compound in disrupting chloroplast development or mitochondrial function?

Ultrastructural analysis (TEM) of treated plant or insect tissues can reveal chloroplast/mitochondrial membrane damage. Pigment quantification (e.g., carotenoids via HPLC) and oxygen consumption assays (using Clark-type electrodes) can link structural changes to functional deficits. Comparative studies with herbicides like norflurazon (a pyridazinone derivative) provide mechanistic benchmarks .

Q. What in vitro toxicological models are appropriate for assessing human and environmental risks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.